diamino-1,3-thiazole-5-carbonitrile
Overview
Description
Mechanism of Action
Target of Action
Thiazole derivatives have been reported to inhibit cdk2, a protein kinase involved in cell cycle regulation . This suggests that 2,4-Diamino-thiazole-5-carbonitrile may also target similar proteins or pathways.
Mode of Action
Thiazole derivatives have been found to interact with their targets, such as cdk2, leading to changes in cellular processes . The compound may bind to its target, inhibiting its function and leading to downstream effects.
Result of Action
Given the broad range of biological activities associated with thiazole derivatives , it is likely that the compound has multiple effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2,4-Diamino-thiazole-5-carbonitrile are largely influenced by its thiazole core. Thiazoles are known to interact with a variety of enzymes, proteins, and other biomolecules . The nature of these interactions can be influenced by the substituents on the thiazole ring
Cellular Effects
While specific cellular effects of 2,4-Diamino-thiazole-5-carbonitrile are not documented, thiazole derivatives have been reported to exhibit a range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities . These activities suggest that 2,4-Diamino-thiazole-5-carbonitrile could potentially influence cell function, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 2,4-Diamino-thiazole-5-carbonitrile is not well-documented. Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diamino-1,3-thiazole-5-carbonitrile typically involves the cyclization of thioamides with cyanogen bromide or other suitable cyanating agents. The reaction conditions usually require a strong base, such as potassium carbonate, and a polar aprotic solvent like dimethylformamide (DMF) to facilitate the cyclization process.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow chemistry, which offers advantages in terms of scalability, safety, and environmental impact. The use of flow reactors allows for precise control over reaction parameters, leading to higher yields and purer products.
Chemical Reactions Analysis
Types of Reactions: Diamino-1,3-thiazole-5-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, often carried out in acidic or neutral conditions.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be achieved using alkyl halides and a suitable base.
Major Products Formed:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Production of diamino-1,3-thiazole-5-carboxylate.
Substitution: Introduction of various alkyl or aryl groups at the nitrogen atoms.
Scientific Research Applications
Diamino-1,3-thiazole-5-carbonitrile has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential antibacterial and antifungal properties.
Medicine: Research has explored its use as a precursor for pharmaceuticals, particularly in the development of new drugs targeting various diseases.
Industry: Its unique chemical properties make it useful in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Thiazolidine
Thiazolium salts
1,3-Thiazole derivatives
Properties
IUPAC Name |
2,4-diamino-1,3-thiazole-5-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4S/c5-1-2-3(6)8-4(7)9-2/h6H2,(H2,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POMFIGPJQMGOHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(N=C(S1)N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2147-51-5 | |
Record name | diamino-1,3-thiazole-5-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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